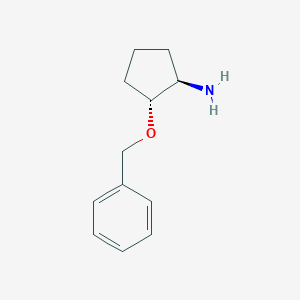

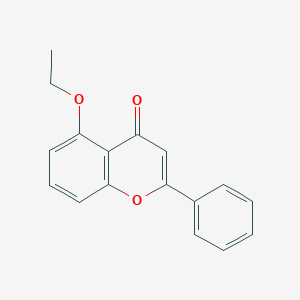

(1R,2R)-2-(Benzyloxy)cyclopentanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to "(1R,2R)-2-(Benzyloxy)cyclopentanamine" involves complex organic reactions, where the key steps may include iodolactamization, cyclization, and reductive amination processes. Campbell et al. (2009) described an enantioselective synthesis involving iodolactamization as a crucial step, yielding highly functionalized intermediates suitable for developing potent antagonists (Campbell et al., 2009). This methodology highlights the importance of precise control over stereochemistry and functional group introduction in the synthesis of complex amines.

Molecular Structure Analysis

The molecular structure of "(1R,2R)-2-(Benzyloxy)cyclopentanamine" derivatives plays a significant role in their reactivity and potential applications. X-ray crystallography and NMR spectroscopy are common tools for determining the conformation and stereochemistry of such molecules. For example, the structure and racemization studies of related compounds provide insights into their stability and conformational preferences, which are essential for understanding their reactivity and interactions (Nguyen et al., 2019).

Chemical Reactions and Properties

"(1R,2R)-2-(Benzyloxy)cyclopentanamine" and its derivatives undergo various chemical reactions, including cyclization, aziridination, and cycloaddition, demonstrating their versatility as synthetic intermediates. Hu et al. (2009) explored the scope and mechanism of intramolecular aziridination, indicating the potential of these compounds to form structurally complex and diverse cyclic amines (Hu et al., 2009).

Scientific Research Applications

Synthesis of Conformationally Locked Nucleosides

One study describes the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. The process involved multiple steps, starting from a benzyloxy bicycloheptene derivative, leading to various thymine and purine nucleoside analogs. These nucleosides have potential applications in medicinal chemistry, particularly in designing drugs targeting viral and other diseases (Hřebabecký et al., 2006).

Enantioselective Synthesis for Drug Development

Another research focused on the enantioselective synthesis of a benzyl cyclohexylcarbamate compound, an essential intermediate for a series of potent CCR2 antagonists. The key to this synthesis was an iodolactamization step, demonstrating the importance of (1R,2R)-2-(Benzyloxy)cyclopentanamine derivatives in developing therapeutic agents (Campbell et al., 2009).

Benzylation of Alcohols

Research on the benzylation of alcohols using a bench-stable pyridinium salt also highlights the versatility of benzyloxy derivatives in synthetic chemistry. This method facilitates the transformation of alcohols into benzyl ethers, showcasing the broader utility of benzyloxy compounds in organic synthesis (Poon & Dudley, 2006).

Novel σ1 Antagonists for Tumor Therapy

A significant application is found in the design of novel σ1 antagonists for tumor therapy. A study synthesized a series of aminoethyl substituted cyclohexane derivatives, exploring their potential as σ1 receptor antagonists. These compounds showed promise in inhibiting the growth of human prostate tumor cells, among others, indicating the therapeutic potential of (1R,2R)-2-(Benzyloxy)cyclopentanamine derivatives in cancer treatment (Kopp et al., 2020).

Characterization of Stereoisomeric Synthons

Additionally, research on the characterization of stereoisomeric synthons of cyclopropane amino acids under atmospheric pressure chemical ionization conditions illustrates the compound's utility in detailed molecular studies. These studies aid in understanding the structural and electronic properties of cyclopropane derivatives, which are valuable in drug design and synthesis (Cristoni et al., 2000).

Safety and Hazards

properties

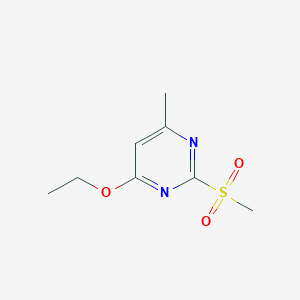

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclopentan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSXLUBRRQALI-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(Benzyloxy)cyclopentanamine | |

CAS RN |

181657-56-7 |

Source

|

| Record name | (1R,2R)-trans-2-Benzyloxy-cyclopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)

![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)